A Guide to the Spectroscopic Analysis of Ethyl 4-aminopyrimidine-5-carboxylate: Structural Elucidation Using NMR, IR, and Mass Spectrometry
A Guide to the Spectroscopic Analysis of Ethyl 4-aminopyrimidine-5-carboxylate: Structural Elucidation Using NMR, IR, and Mass Spectrometry
Introduction
Ethyl 4-aminopyrimidine-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted pyrimidine, it serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. The precise structural confirmation and purity assessment of such intermediates are paramount to ensure the integrity and safety of downstream products. This technical guide provides an in-depth analysis of the methodologies used to characterize Ethyl 4-aminopyrimidine-5-carboxylate, focusing on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
This document is designed for researchers, scientists, and professionals in drug development. It moves beyond simple data reporting to explain the causality behind experimental choices and the interpretation of spectral data, reflecting a framework of scientific integrity and expertise.
Molecular Structure and Spectroscopic Overview
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. Ethyl 4-aminopyrimidine-5-carboxylate (C₇H₉N₃O₂) possesses a pyrimidine ring, a primary amine at position 4, and an ethyl ester at position 5. Each functional group provides a unique spectroscopic signature.
The molecular weight of this compound is 167.17 g/mol , and it has a melting point between 174-177 °C.[1] The key structural features to be identified are:
-
Pyrimidine Ring: Aromatic protons and carbons with distinct chemical shifts.
-
Amino Group (-NH₂): Exchangeable protons in ¹H NMR and characteristic N-H stretching vibrations in IR.
-
Ethyl Ester (-COOCH₂CH₃): A carbonyl group (C=O) and an ethyl group with specific NMR and IR signals.
Caption: Molecular Structure of Ethyl 4-aminopyrimidine-5-carboxylate.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules by mapping the chemical environment of hydrogen atoms.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 4-aminopyrimidine-5-carboxylate in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover a range of 0-12 ppm.
-
Apply a 90° pulse.
-
Set the relaxation delay to 2-5 seconds to ensure full relaxation of all protons.
-
Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm. Phase and baseline correct the spectrum, and integrate all signals.
Interpretation of the Predicted ¹H NMR Spectrum
The spectrum is predicted to show five distinct signals corresponding to the different proton environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.8 | Singlet (s) | 1H | H-6 | The proton at C6 is adjacent to a nitrogen atom and deshielded by the aromatic ring current. |
| ~8.4 | Singlet (s) | 1H | H-2 | The proton at C2 is situated between two electronegative nitrogen atoms, leading to significant deshielding. |
| ~7.5 | Broad Singlet (br s) | 2H | -NH₂ | Amine protons are exchangeable, resulting in a broad signal.[4] Its chemical shift is concentration and temperature-dependent. |
| 4.25 | Quartet (q) | 2H | -OCH₂ CH₃ | Protons on the methylene group are deshielded by the adjacent oxygen and coupled to the methyl protons (n+1 = 3+1 = 4). |
| 1.30 | Triplet (t) | 3H | -OCH₂CH₃ | Protons on the terminal methyl group are coupled to the methylene protons (n+1 = 2+1 = 3). |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides information on the carbon skeleton of the molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the number and type of carbon atoms.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Use a standard proton-decoupled pulse sequence.
-
Set the spectral width to cover a range of 0-200 ppm.
-
A longer acquisition time and more scans (e.g., 1024 or more) are required compared to ¹H NMR.
-
-
Processing: Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.
Interpretation of the Predicted ¹³C NMR Spectrum
The proton-decoupled spectrum is predicted to show 7 distinct signals, corresponding to each unique carbon atom in the structure.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~166 | C =O | The ester carbonyl carbon is highly deshielded, appearing far downfield. |
| ~162 | C -4 | The carbon atom bonded to the amino group (C4) is significantly deshielded. |
| ~158 | C -2 | The carbon atom between the two ring nitrogens (C2) is also strongly deshielded. |
| ~156 | C -6 | The remaining pyrimidine ring carbon (C6). |
| ~108 | C -5 | The carbon atom C5, to which the ester is attached, is expected to be the most upfield of the ring carbons. |
| ~61 | -OCH₂ CH₃ | The methylene carbon is attached to an electronegative oxygen atom. |
| ~14 | -OCH₂CH₃ | The terminal methyl carbon is in a typical aliphatic region. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Experimental Protocol: FT-IR
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly to a fine powder.
-
Pellet Formation: Place the powder in a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent disc.
-
Expert Insight: The KBr pellet method is a robust technique for solid samples, minimizing interference from solvents. It is crucial that the KBr is completely dry to avoid a broad O-H absorption band around 3400 cm⁻¹.
-
-
Data Acquisition: Place the KBr pellet in the spectrometer's sample holder. Record the spectrum, typically from 4000 to 400 cm⁻¹. Collect a background spectrum of the empty sample chamber first, which is automatically subtracted from the sample spectrum.
Interpretation of the FT-IR Spectrum
The IR spectrum provides a fingerprint of the molecule's functional groups.[5]
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Assignment |
| 3450 - 3300 | N-H Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Stretch | Aromatic C-H (pyrimidine ring) |
| 2980 - 2850 | C-H Stretch | Aliphatic C-H (ethyl group) |
| ~1720 | C=O Stretch | Ester Carbonyl |
| 1650 - 1550 | C=N and C=C Stretch | Pyrimidine Ring Vibrations |
| ~1250 | C-O Stretch | Ester C-O Bond |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed upon ionization offers clues to the molecule's structure.
Experimental Protocol: MS
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV. EI is a hard ionization technique that induces reproducible fragmentation, which is excellent for structural analysis.
-
Analysis: The ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion.
Interpretation of the Mass Spectrum
The mass spectrum will show a molecular ion peak and several fragment ion peaks. The molecular formula C₇H₉N₃O₂ gives an exact mass of 167.07.
-
Molecular Ion (M⁺): A peak at m/z = 167 corresponding to the intact molecule with one electron removed.
-
Major Fragmentation Pathways: The fragmentation of esters and pyrimidine derivatives follows predictable patterns.[6]
Caption: Predicted EI-MS Fragmentation Pathway for Ethyl 4-aminopyrimidine-5-carboxylate.
Key Predicted Fragments:
-
m/z 139: Loss of ethylene (28 Da) via a McLafferty rearrangement, a characteristic fragmentation for esters with a gamma-hydrogen.
-
m/z 122: Loss of an ethoxy radical (•OC₂H₅, 45 Da) through alpha-cleavage relative to the carbonyl group. This is often a very prominent peak for ethyl esters.
-
m/z 94: Subsequent loss of carbon monoxide (CO, 28 Da) from the m/z 122 fragment.
Integrated Analytical Workflow
Confirming the identity of a compound requires a holistic approach where data from all techniques are synthesized. No single technique provides the complete picture, but together they offer unambiguous structural confirmation.
Caption: Integrated workflow for the spectroscopic confirmation of the target compound.
Conclusion
The structural elucidation of Ethyl 4-aminopyrimidine-5-carboxylate is effectively achieved through the combined use of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. ¹H and ¹³C NMR confirm the precise connectivity of the proton and carbon frameworks. FT-IR provides rapid verification of essential functional groups like the primary amine and the ester carbonyl. Finally, Mass Spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. This multi-technique approach ensures a self-validating system, providing the high degree of confidence required in pharmaceutical research and development.
References
-
The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research, 4(2), 1-5. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-aminopyrimidine-5-carboxylate. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Retrieved from [Link]
-
JoVE. (n.d.). NMR Spectroscopy Of Amines. Retrieved from [Link]
-
ACS Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Asian Journal of Chemistry. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Organic Chemistry Data. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. rsc.org [rsc.org]
- 3. CAS 773140-43-5: ethyl 4-aminopyridine-2-carboxylate [cymitquimica.com]
- 4. Ethyl 2-aminopyrimidine-5-carboxylate | C7H9N3O2 | CID 295889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ethyl 4-aminopyrimidine-5-carboxylate(65195-35-9) 1H NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
